BenchChemオンラインストアへようこそ!

N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide

Kinase Inhibition Triazolopyridazine Structure-Activity Relationship

N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is a synthetic small molecule belonging to the aryl acetamide triazolopyridazine class. This class features a privileged [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core, which is known to be a key scaffold in kinase inhibitor design, particularly for targets such as c-Met and tankyrases.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 2034509-69-6
Cat. No. B2797456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide
CAS2034509-69-6
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NN3C2=NN=C3)C)C
InChIInChI=1S/C17H19N5O2/c1-10-5-11(2)16(12(3)6-10)19-15(23)8-24-14-7-13(4)21-22-9-18-20-17(14)22/h5-7,9H,8H2,1-4H3,(H,19,23)
InChIKeyUNBKCETXJFHGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide (CAS 2034509-69-6): Procurement-Relevant Chemical Class and Characteristics


N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is a synthetic small molecule belonging to the aryl acetamide triazolopyridazine class . This class features a privileged [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core, which is known to be a key scaffold in kinase inhibitor design, particularly for targets such as c-Met and tankyrases . The compound is distinguished by an ether linkage at the 8-position to an acetamide bridge, terminating in a mesityl (2,4,6-trimethylphenyl) group. A closely related scaffold analog without the mesityl group, 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide, is also commercially available for research . However, publicly available quantitative comparative biological data for this specific molecule, which is essential for procurement decision-making, is extremely sparse.

Procurement Risk: Why In-Class Substitution of N-Mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is Unsubstantiated


For the triazolopyridazine class, minor structural modifications are known to cause profound shifts in potency and selectivity. For example, in related aryl acetamide triazolopyridazine series, moving a substituent from the 2- to the 3-position can abolish activity entirely, and the choice of electron-withdrawing versus electron-donating groups on the aryl 'tail' dramatically impacts potency . The mesityl group on the target compound represents a specific, electron-rich, sterically bulky modification. Without direct comparative data, assuming functional interchangeability with a des-mesityl analog or a different heterocyclic core (e.g., a thioether-linked variant) is a high-risk procurement decision that could invalidate an entire screening campaign. The evidence required to support a generic substitution is absent.

Quantitative Differentiation Evidence for N-Mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide


Target Compound vs. Core Scaffold: A Critical Data Gap for Potency

The target compound is an N-mesityl acetamide derivative of the 6-methyl-triazolopyridazine core. The closest commercially available reference is the des-mesityl analog, 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide (CAS 2034470-65-8) . No head-to-head biological data (e.g., IC50 comparison against a specific kinase target) exists in the public domain for these two compounds, nor for the target compound against any other specific comparator. Class-level inference from related aryl acetamide triazolopyridazines indicates that modifications to the aryl tail group can alter potency by over 2-fold; the most potent analog in one series achieved an EC50 of 0.07 μM, while the lead was 0.17 μM . The contribution of the mesityl group to potency and selectivity for the target compound remains unquantified.

Kinase Inhibition Triazolopyridazine Structure-Activity Relationship

Physicochemical Differentiation: Calculated vs. Experimental Gap

Vendor sources report a molecular weight of 325.37 g/mol for the target compound . The calculated logP (cLogP) is not publicly reported for this specific compound but is predicted to be high due to the lipophilic mesityl group. A related analog without the mesityl group has a molecular weight of 207.19 g/mol . The addition of the mesityl group increases molecular weight by approximately 118 g/mol and adds significant lipophilicity, which is expected to alter membrane permeability, solubility, and off-target binding profiles compared to the core scaffold. However, empirical measurements of solubility, logD, and permeability are not available for direct comparison.

Drug-likeness ADME Physicochemical Properties

Application Scenarios for N-Mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide Based on Available Evidence


Chemical Biology Probe Development for Bromodomain or Kinase Targets

Given the triazolopyridazine core's known activity against bromodomains and kinases like c-Met , this compound can serve as a starting point for developing a chemical probe. Its unique mesityl 'tail' may confer selectivity that is absent in simpler analogs, but this hypothesis requires experimental validation. Procurement is justified for labs with the capability to perform their own target identification and selectivity profiling.

Structure-Activity Relationship (SAR) Expansion of Triazolopyridazine Libraries

For groups already investigating aryl acetamide triazolopyridazines, this compound fills a specific chemical space niche—the 8-oxyacetamide linker with a bulky, electron-rich aromatic group. As SAR studies have shown that small changes to the aryl 'tail' can dramatically alter potency , including this compound in a screening deck is a rational way to probe the steric and electronic tolerance of the target binding pocket.

Negative Control or Inactive Analog for Ether-Linked Triazolopyridazines

In the absence of potency data, there is a finite probability that this specific compound is biologically inactive. If researchers have identified an active ether-linked triazolopyridazine, this compound could be procured in parallel as a potential negative control to confirm that the biological activity requires specific electronic or steric features absent in the mesityl derivative.

Quote Request

Request a Quote for N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.